molecular formula C13H15FN2O4S B13553356 2-(4-Ethyl-2,5-dioxo-3-phenylimidazolidin-1-yl)ethanesulfonyl fluoride

2-(4-Ethyl-2,5-dioxo-3-phenylimidazolidin-1-yl)ethanesulfonyl fluoride

Cat. No.: B13553356
M. Wt: 314.33 g/mol
InChI Key: ZCOWDRYUGZEGPM-UHFFFAOYSA-N
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Description

2-(4-Ethyl-2,5-dioxo-3-phenylimidazolidin-1-yl)ethanesulfonyl fluoride is a chemical compound that belongs to the class of imidazolidinones. This compound is characterized by the presence of an imidazolidinone ring, which is a five-membered ring containing two nitrogen atoms. The compound also features an ethanesulfonyl fluoride group, which is known for its reactivity and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethyl-2,5-dioxo-3-phenylimidazolidin-1-yl)ethanesulfonyl fluoride typically involves the following steps:

  • Formation of the Imidazolidinone Ring: : The imidazolidinone ring can be synthesized through the cyclization of appropriate precursors such as amino acids or their derivatives. This step often involves the use of reagents like acetic anhydride or other dehydrating agents under controlled temperature conditions.

  • Introduction of the Ethanesulfonyl Fluoride Group: : The ethanesulfonyl fluoride group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the imidazolidinone intermediate with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethyl-2,5-dioxo-3-phenylimidazolidin-1-yl)ethanesulfonyl fluoride undergoes various types of chemical reactions, including:

  • Nucleophilic Substitution: : The ethanesulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions that can introduce different functional groups.

  • Oxidation and Reduction: : The imidazolidinone ring can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms and potentially leading to ring-opening or ring-closing reactions.

  • Hydrolysis: : The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the ethanesulfonyl fluoride group and the formation of corresponding sulfonic acids or fluorides.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to achieve selective oxidation.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the imidazolidinone ring.

Major Products Formed

    Substitution Reactions: Products include various substituted imidazolidinones with different functional groups.

    Oxidation and Reduction: Products include oxidized or reduced forms of the imidazolidinone ring, potentially leading to new ring structures or open-chain compounds.

    Hydrolysis: Products include ethanesulfonic acid and corresponding fluorides.

Scientific Research Applications

2-(4-Ethyl-2,5-dioxo-3-phenylimidazolidin-1-yl)ethanesulfonyl fluoride has several scientific research applications:

    Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles, allowing for the modification of biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of enzymes that interact with sulfonyl fluoride groups.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Ethyl-2,5-dioxo-3-phenylimidazolidin-1-yl)ethanesulfonyl fluoride involves its reactivity with nucleophiles. The ethanesulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amino acids, peptides, and proteins. This reactivity allows the compound to modify biomolecules, potentially altering their function and activity. The imidazolidinone ring may also interact with specific molecular targets, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methyl-2,5-dioxo-3-phenylimidazolidin-1-yl)ethanesulfonyl fluoride: Similar structure but with a methyl group instead of an ethyl group.

    2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)ethane-1-sulfonyl fluoride: Contains two methyl groups on the imidazolidinone ring.

Uniqueness

2-(4-Ethyl-2,5-dioxo-3-phenylimidazolidin-1-yl)ethanesulfonyl fluoride is unique due to the presence of the ethyl group, which can influence its reactivity and interactions with other molecules

Properties

Molecular Formula

C13H15FN2O4S

Molecular Weight

314.33 g/mol

IUPAC Name

2-(4-ethyl-2,5-dioxo-3-phenylimidazolidin-1-yl)ethanesulfonyl fluoride

InChI

InChI=1S/C13H15FN2O4S/c1-2-11-12(17)15(8-9-21(14,19)20)13(18)16(11)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3

InChI Key

ZCOWDRYUGZEGPM-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N(C(=O)N1C2=CC=CC=C2)CCS(=O)(=O)F

Origin of Product

United States

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